molecular formula C25H26N2O4S B384345 2-METHYLPROPYL 8-METHYL-4-OXO-6-(3-PHENOXYPHENYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE

2-METHYLPROPYL 8-METHYL-4-OXO-6-(3-PHENOXYPHENYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE

Cat. No.: B384345
M. Wt: 450.6g/mol
InChI Key: LIKOWMCSUVHYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL 8-METHYL-4-OXO-6-(3-PHENOXYPHENYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrimido[2,1-b][1,3]thiazine core, followed by functionalization to introduce the isobutyl, methyl, oxo, and phenoxyphenyl groups. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Isobutyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Isobutyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 8-METHYL-4-OXO-6-(3-PHENOXYPHENYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isobutyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is unique due to its combination of functional groups and the pyrimido[2,1-b][1,3]thiazine core. This gives it distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C25H26N2O4S

Molecular Weight

450.6g/mol

IUPAC Name

2-methylpropyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C25H26N2O4S/c1-16(2)15-30-24(29)22-17(3)26-25-27(21(28)12-13-32-25)23(22)18-8-7-11-20(14-18)31-19-9-5-4-6-10-19/h4-11,14,16,23H,12-13,15H2,1-3H3

InChI Key

LIKOWMCSUVHYKZ-UHFFFAOYSA-N

SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)OCC(C)C

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)OCC(C)C

Origin of Product

United States

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